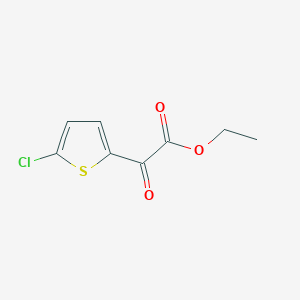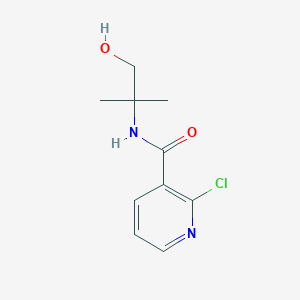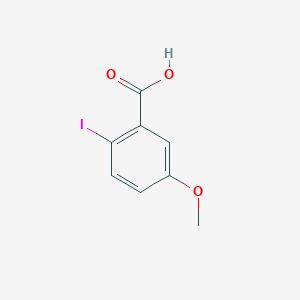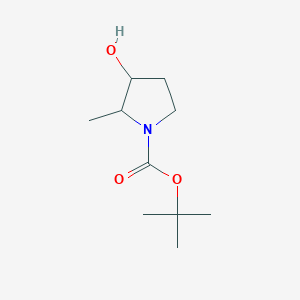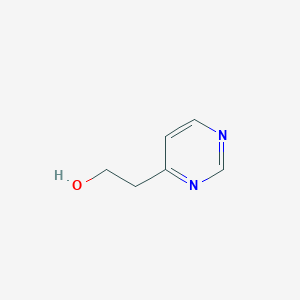
2-(Pyrimidin-4-yl)ethanol
概要
説明
“2-(Pyrimidin-4-yl)ethanol” is a chemical compound with the molecular formula C6H8N2O and a molecular weight of 124.14 . It is also known by its IUPAC name, 2-(4-pyrimidinyl)ethanol .
Synthesis Analysis
The synthesis of pyrimidin-4-yl-ethanol derivatives involves multiple steps . The specific synthesis process can vary depending on the desired derivative .Molecular Structure Analysis
The molecular structure of “2-(Pyrimidin-4-yl)ethanol” can be analyzed using various spectroscopic techniques . Computational tools can also be used to investigate the molecular and electronic behavior of the compound .Chemical Reactions Analysis
The chemical reactions involving “2-(Pyrimidin-4-yl)ethanol” can be complex and depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
“2-(Pyrimidin-4-yl)ethanol” has a molecular weight of 124.142 g/mol . Additional physical and chemical properties such as density, melting point, and boiling point were not found in the search results.科学的研究の応用
1. ROS1 Kinase Inhibitors
- Application Summary: This compound has been used in the synthesis of derivatives that act as inhibitors for ROS1 kinase, a protein that plays a crucial role in various cellular processes and is often linked to cancer development .
- Methods of Application: The compound was used to synthesize a novel series of pyrimidin-4-yl-ethanol and ethanone derivatives. The structures of the newly synthesized compounds were confirmed using 1H-NMR, 13C-NMR, and IR .
- Results: Most of the tested compounds showed ROS1 kinase inhibitory activity in the micromolar range .
2. Antimicrobial and Antiviral Agents
- Application Summary: Pyrrolo [2,3-d]pyrimidine derivatives of the compound have shown promising antimicrobial and antiviral activities .
- Methods of Application: The compound was reacted with alkyl halides in DMF in the presence of anhydrous potassium carbonate at room temperature .
- Results: Some of the new compounds were shown to have promising antimicrobial (compared to Gentamicin) and antiviral activities (compared to Ribavirin), including the activity against Newcastle disease .
3. Analgesic Activities
- Application Summary: Certain derivatives of the compound have shown potent analgesic activities .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: Compound 12 showed highly potent analgesic activities .
4. Inhibition of Collagen Prolyl-4-Hydroxylase
- Application Summary: Certain derivatives of the compound have been found to be potent inhibitors of collagen prolyl-4-hydroxylase .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The result of the hydroxyproline assay displayed that compounds 12m and 12q are potent inhibitors of collagen prolyl-4-hydroxylase .
5. Multi-Targeted Kinase Inhibitors and Apoptosis Inducers
- Application Summary: A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were synthesized using “2-(Pyrimidin-4-yl)ethanol”. These compounds have shown promising cytotoxic effects against four different cancer cell lines .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: Compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM .
6. Synthesis of Novel Derivatives
- Application Summary: “2-(Pyrimidin-4-yl)ethanol” has been used in the synthesis of novel derivatives, such as 2-(2-Chloro-6-((2-(piperidin-1-yl)ethyl)amino)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone .
- Methods of Application: The compound was reacted with alkyl halides in DMF in the presence of anhydrous potassium carbonate at room temperature .
- Results: The title compound was obtained as a mixture of keto/enol tautomers .
7. Inhibitors of Protein Kinase B (Akt)
- Application Summary: A series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines were synthesized using “2-(Pyrimidin-4-yl)ethanol”. These compounds provided ATP-competitive, nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The compounds were active in cellular assays .
8. Synthesis of Novel Derivatives
- Application Summary: “2-(Pyrimidin-4-yl)ethanol” has been used in the synthesis of novel derivatives, such as 2-(2-Chloro-6-(2-morpholinoethylamino)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone .
- Methods of Application: The compound was reacted with alkyl halides in DMF in the presence of anhydrous potassium carbonate at room temperature .
- Results: The title compound was obtained as a mixture of keto/enol tautomers .
将来の方向性
特性
IUPAC Name |
2-pyrimidin-4-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c9-4-2-6-1-3-7-5-8-6/h1,3,5,9H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVUIYOURRNFKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573115 | |
| Record name | 2-(Pyrimidin-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrimidin-4-yl)ethanol | |
CAS RN |
68121-32-4 | |
| Record name | 2-(Pyrimidin-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

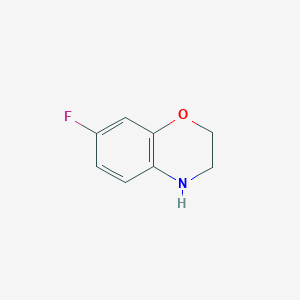
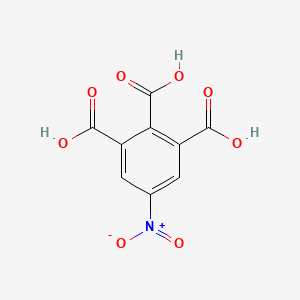
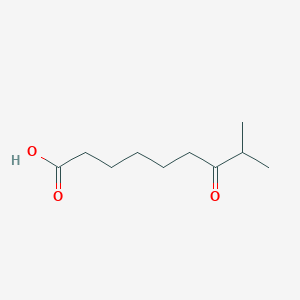
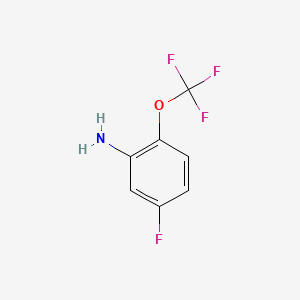
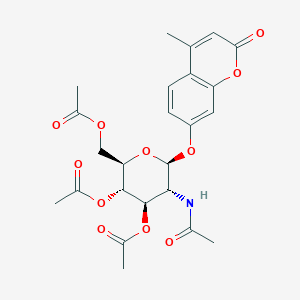

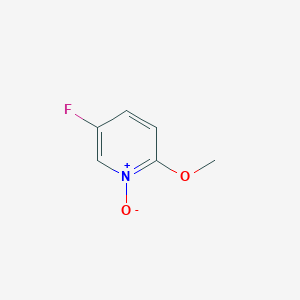
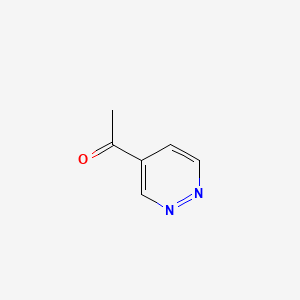
![3-Azabicyclo[4.2.1]nonane](/img/structure/B1316964.png)
